2-(Diethoxyphosphoryl)phenyl 3-nitrobenzoate
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Overview
Description
2-(Diethoxyphosphoryl)phenyl 3-nitrobenzoate is an organic compound that features both a diethoxyphosphoryl group and a nitrobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethoxyphosphoryl)phenyl 3-nitrobenzoate typically involves a multi-step processThe reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, followed by the use of diethyl phosphite in the presence of a base for the phosphorylation step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and temperature control are critical factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2-(Diethoxyphosphoryl)phenyl 3-nitrobenzoate can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include zinc, tin, and sodium sulfide in ammonium hydroxide solution.
Substitution: Reagents such as N-bromosuccinimide (NBS) are used for free radical bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups at the benzylic position .
Scientific Research Applications
2-(Diethoxyphosphoryl)phenyl 3-nitrobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Diethoxyphosphoryl)phenyl 3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The diethoxyphosphoryl group can also participate in various biochemical pathways, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxy-2-oxoethyl)phenyl 3-nitrobenzoate
- 2-(2-Ethoxy-2-oxoethyl)phenyl 3-nitrobenzoate
- Diethyl benzylphosphonates
Uniqueness
2-(Diethoxyphosphoryl)phenyl 3-nitrobenzoate is unique due to the presence of both diethoxyphosphoryl and nitrobenzoate groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18NO7P |
---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
(2-diethoxyphosphorylphenyl) 3-nitrobenzoate |
InChI |
InChI=1S/C17H18NO7P/c1-3-23-26(22,24-4-2)16-11-6-5-10-15(16)25-17(19)13-8-7-9-14(12-13)18(20)21/h5-12H,3-4H2,1-2H3 |
InChI Key |
JYFLJNREQNAEOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OCC |
Origin of Product |
United States |
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